Cas no 84643-93-6 (N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide)

N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide is a synthetic organic compound featuring a benzamide core substituted with a 2-chlorophenyl group and a pyridinyloxy moiety. Its molecular structure combines aromatic and heterocyclic components, making it a versatile intermediate in pharmaceutical and agrochemical research. The compound exhibits potential as a precursor in the synthesis of biologically active molecules, particularly those targeting enzyme inhibition or receptor modulation. Its distinct substitution pattern enhances stability and reactivity, facilitating further derivatization. The presence of both chloro and pyridinyloxy groups contributes to its utility in structure-activity relationship studies, offering researchers a scaffold for developing novel therapeutic or agrochemical agents.
N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide structure
84643-93-6 structure
Product Name:N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide
CAS No:84643-93-6
MF:C18H13ClN2O2
MW:324.761023283005
CID:6024984
PubChem ID:13064450
Update Time:2025-06-30

N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide
    • F6445-0218
    • 84643-93-6
    • AKOS024566267
    • Inchi: 1S/C18H13ClN2O2/c19-15-8-1-2-9-16(15)21-18(22)13-6-5-7-14(12-13)23-17-10-3-4-11-20-17/h1-12H,(H,21,22)
    • InChI Key: RBFLPVJFIAYHOX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1NC(C1C=CC=C(C=1)OC1C=CC=CN=1)=O

Computed Properties

  • Exact Mass: 324.0665554g/mol
  • Monoisotopic Mass: 324.0665554g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 51.2Ų

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Additional information on N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide

Professional Introduction to N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide (CAS No. 84643-93-6)

N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide, identified by its Chemical Abstracts Service (CAS) number 84643-93-6, is a compound of significant interest in the field of chemical and biomedical research. This molecule, featuring a benzoamide core linked to a chlorophenyl group and a pyridine oxide moiety, has garnered attention due to its structural complexity and potential biological activities. The presence of both electron-withdrawing and electron-donating groups in its structure suggests a unique interplay of electronic properties, which may contribute to its reactivity and interaction with biological targets.

The benzoamide functional group is well-known for its role in pharmaceuticals, often serving as a pharmacophore in drugs targeting various diseases. The specific substitution pattern in N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide introduces additional layers of functionality, making it a versatile scaffold for medicinal chemistry investigations. The chlorophenyl ring, in particular, can influence the compound's metabolic stability and binding affinity to biological receptors. Meanwhile, the pyridin-2-yloxy group adds another dimension of interaction potential, possibly enhancing solubility or modulating receptor specificity.

In recent years, there has been growing interest in developing small molecules that can modulate protein-protein interactions (PPIs), which are often key drivers in many biological pathways. The structure of N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide presents an intriguing possibility for such applications. The benzoamide moiety can serve as a hinge-binding region, while the chlorophenyl and pyridine oxide groups can engage in hydrophobic and hydrogen bonding interactions, respectively. This dual interaction mechanism could be exploited to design molecules that disrupt or stabilize PPIs relevant to diseases such as cancer, inflammation, and neurodegeneration.

Recent studies have highlighted the importance of molecular diversity in drug discovery programs. Compounds like N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide, with their complex structural features, offer a rich source of diversity for virtual screening and library design. Advances in computational chemistry have enabled the rapid evaluation of large virtual libraries, allowing researchers to identify promising candidates for further experimental validation. The integration of machine learning algorithms has further enhanced the efficiency of this process by predicting binding affinities and identifying optimal lead structures.

The synthesis of N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide presents unique challenges due to its multi-step nature and the need for precise regioselectivity. Traditional synthetic routes often involve condensation reactions between chlorobenzamides and pyridine derivatives under controlled conditions. However, recent innovations in synthetic methodologies have introduced more efficient and scalable approaches. For instance, transition metal-catalyzed cross-coupling reactions have been employed to construct the benzoamide-pyridine linkage with high selectivity and yield. These advances not only streamline the synthesis but also open up new possibilities for functionalizing the molecule further.

The pharmacological profile of N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide is still under investigation, but preliminary data suggest potential applications in several therapeutic areas. Its ability to interact with both protein targets and nucleic acids makes it a candidate for developing novel therapeutic agents. Additionally, its structural features may contribute to its ability to cross the blood-brain barrier, making it a promising candidate for central nervous system (CNS) disorders. Further preclinical studies are needed to fully elucidate its pharmacological properties and potential clinical applications.

In conclusion, N-(2-chlorophenyl)-3-(pyridin-2-yloxy)benzamide (CAS No. 84643-93-6)

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